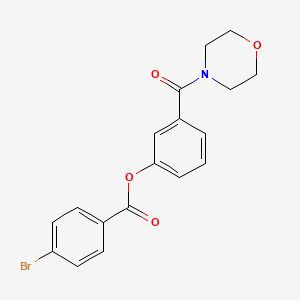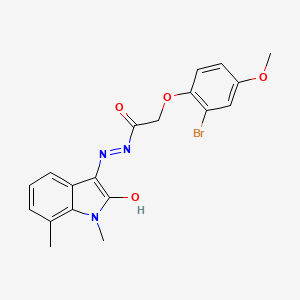![molecular formula C21H20N2O4S B3462767 N-[4-(aminosulfonyl)phenyl]-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3462767.png)
N-[4-(aminosulfonyl)phenyl]-2-[(4'-methyl-4-biphenylyl)oxy]acetamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid membrane transporter, which is responsible for the uptake of the endocannabinoid anandamide.
Mechanism of Action
AM404 acts as a potent inhibitor of the endocannabinoid membrane transporter, which is responsible for the uptake of the endocannabinoid anandamide. By inhibiting the uptake of anandamide, AM404 increases the levels of anandamide in the brain, which in turn activates the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
AM404 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, AM404 has been shown to exert neuroprotective effects by reducing oxidative stress and inhibiting the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). Furthermore, AM404 has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of amyloid-beta plaques in the brain.
Advantages and Limitations for Lab Experiments
AM404 has several advantages as a research tool. It is a potent and selective inhibitor of the endocannabinoid membrane transporter, which allows for the study of the endocannabinoid system in vivo. Furthermore, AM404 has been shown to be effective in a variety of animal models of neurological disorders, which makes it a valuable tool for the study of these disorders. However, there are also limitations to the use of AM404 in lab experiments. For example, the effects of AM404 may be influenced by factors such as age, sex, and strain of the animal model used, which may limit the generalizability of the results.
Future Directions
There are several future directions for the study of AM404. One area of research is the development of novel AM404 analogs with improved pharmacokinetic properties and greater selectivity for the endocannabinoid membrane transporter. Another area of research is the investigation of the potential therapeutic applications of AM404 in human neurological disorders such as epilepsy and neuropathic pain. Furthermore, the role of AM404 in the regulation of the endocannabinoid system and its interactions with other neurotransmitter systems such as the opioid system and the glutamate system warrant further investigation.
Scientific Research Applications
AM404 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and neuroinflammation. AM404 has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in the pathogenesis of epilepsy, and reduce seizure activity in animal models. In addition, AM404 has been shown to reduce neuropathic pain in animal models by inhibiting the activity of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the perception of pain. Furthermore, AM404 has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in microglial cells.
properties
IUPAC Name |
2-[4-(4-methylphenyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-2-4-16(5-3-15)17-6-10-19(11-7-17)27-14-21(24)23-18-8-12-20(13-9-18)28(22,25)26/h2-13H,14H2,1H3,(H,23,24)(H2,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZRDKFECIECAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-1-phenyl-5-[(phenylacetyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B3462697.png)
![2-[(2-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3462701.png)
![3-[5-(4-chlorophenyl)-2-furyl]-2-cyano-N-(2-hydroxyphenyl)acrylamide](/img/structure/B3462712.png)
![N'-{5-bromo-1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B3462716.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B3462723.png)






![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3462761.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3462780.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-methoxy-2-naphthamide](/img/structure/B3462785.png)